Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride

Description

Systematic IUPAC Name and CAS Registry Number

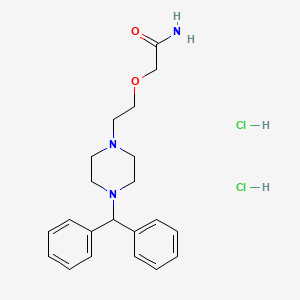

The systematic IUPAC name for this compound is 2-[2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethoxy]acetamide dihydrochloride , reflecting its molecular structure comprising a piperazine core substituted with benzhydryl and ethoxyacetamide groups, along with two hydrochloride counterions. The CAS Registry Number assigned to this dihydrochloride salt is 83881-44-1 , which uniquely identifies it in chemical registries.

The molecular formula C₂₃H₃₃Cl₂N₃O₃ and a molecular weight of 470.4 g/mol further characterize its composition. The structural hierarchy includes a parent compound (CID 3068847) with a free base configuration, while the dihydrochloride form enhances solubility and stability for pharmaceutical applications.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethoxy]acetamide dihydrochloride | |

| CAS Number | 83881-44-1 | |

| Molecular Formula | C₂₃H₃₃Cl₂N₃O₃ | |

| Molecular Weight | 470.4 g/mol |

Structural Synonyms and Alternative Designations

This compound is recognized under multiple synonyms across scientific literature and regulatory frameworks:

- 2-(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride

- Cetirizine Dihydrochloride Impurity F as Dihydrochloride , indicating its role as a by-product in antihistamine synthesis

- 83881-44-1 (CAS primary identifier)

- DTXSID30232776 (DSSTox Substance ID), used for environmental hazard assessments

- Q83113926 (Wikidata identifier), linking to open-source chemical databases

The free base form of the compound, 2-[2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethoxy]acetamide , has a distinct CAS number (83881-53-2 ), emphasizing the importance of specifying salt forms in regulatory documentation.

Regulatory Classification Codes (EINECS, HS Code)

Regulatory classifications for this compound include:

- HS Code 2933.59.95 : This tariff code falls under "heterocyclic compounds with nitrogen hetero-atom(s) only," aligning with its piperazine-containing structure.

- EINECS/EC Number : Not explicitly listed in the provided sources. However, its parent compound (free base) may fall under broader categories for piperazine derivatives in the European Chemical Agency’s (ECHA) regulatory frameworks.

| Regulatory Code | Description | Source |

|---|---|---|

| HS Code | 2933.59.95 | |

| DSSTox ID | DTXSID30232776 |

The absence of an EINECS entry suggests this compound may be regulated under specific pharmaceutical impurity guidelines rather than standalone substance classifications. Its inclusion in databases like PubChem and DSSTox underscores its relevance in quality control workflows for antihistamine production.

Properties

CAS No. |

83881-36-1 |

|---|---|

Molecular Formula |

C21H29Cl2N3O2 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetamide;dihydrochloride |

InChI |

InChI=1S/C21H27N3O2.2ClH/c22-20(25)17-26-16-15-23-11-13-24(14-12-23)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H2,22,25);2*1H |

InChI Key |

IMPFZLMZRCBJTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride typically involves multiple steps:

Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Diphenylmethyl Group: The piperazine ring is then substituted with a diphenylmethyl group using a Friedel-Crafts alkylation reaction. This involves the reaction of piperazine with diphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.

Ethoxy Linkage Formation: The next step involves the formation of the ethoxy linkage. This can be achieved by reacting the substituted piperazine with ethylene oxide under controlled conditions.

Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the ethoxy-substituted piperazine with acetic anhydride or acetyl chloride.

Formation of Dihydrochloride Salt: The compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy linkage, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Amines derived from the reduction of the acetamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The provided search results contain information about "Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride," and related compounds, but do not focus specifically on the applications of "Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride" . Some results discuss related compounds and their uses, while others provide chemical properties and synthetic pathways .

Chemical Information

- CAS Number: 83881-42-9

- Chemical Name: Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride

- Molecular Formula: The specific molecular formula is not provided in the search results .

- Molecular Weight: The molecular weight is listed as 0 in one search result . However, another search result gives the molecular weight of (2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy)acetic Acid Dihydrochloride as 427.36 .

- Synonyms: Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride

- Related compounds: 1-[(4-CHLOROPHENYL)PHENYLMETHYL]-PIPERAZINE DIHYDROCHLORIDE, Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride 1-(4-CHLOROBENZYL)PIPERAZINE 4-(DIPHENYLMETHYL)-1-PIPERAZINEETHANOL DIHYDROCHLORIDE 4-[(4-CHLOROPHENYL)PHENYLMETHYL]-1-PIPERAZINEETHANOL DIHYDROCHLORIDE

Potential Applications and Research Areas

While the search results do not explicitly detail the applications of "Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride", they do point to areas of research that involve related compounds:

- Pharmaceutical Research: The presence of a piperazine ring and diphenylmethyl group suggests potential antihistamine or other pharmaceutical activities . The compound 2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride, also known as Cetirizine Dihydrochloride, is related to the compound .

- Synthesis: Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride can be used in the preparation of other chemical compounds .

- Neuroprotection: KYNA (kynurenic acid), is a metabolite in the tryptophan–kynurenine pathway that has shown neuroprotective properties . It acts as an antagonist at NMDA receptors, reducing excitotoxicity associated with excessive glutamate signaling, which is implicated in neurodegenerative diseases .

- Antioxidant/Pro-oxidant Activity: Research into KYN pathway metabolites reveals their roles in cellular processes and their potential influence in diseases such as neurodegeneration, cancer, and inflammation .

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.

Pathways Involved: It modulates the activity of neurotransmitter systems, potentially affecting the release and uptake of neurotransmitters like serotonin and dopamine.

Comparison with Similar Compounds

Levocetirizine Dihydrochloride

- Chemical Name : (R)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride

- CAS Number : 130018-87-0

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Key Differences : Replaces acetamide with acetic acid.

- Pharmacology : Potent H₁ antagonist with minimal sedation due to high selectivity and polarity .

Hydroxyzine Dihydrochloride

- Chemical Name: 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride

- CAS Number : 2192-20-3

- Molecular Formula : C₂₁H₂₇ClN₂O₂·2HCl

- Key Differences: Ethanol group instead of acetamide.

- Pharmacology: Sedating H₁ antagonist; ethanol group increases lipophilicity and CNS penetration .

Cetirizine Dihydrochloride

- Chemical Name : (±)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride

- CAS Number: 83881-52-1 (discrepancy noted with target compound’s CAS 83881-42-9)

- Key Differences : Racemic mixture of levocetirizine; acetic acid group.

- Pharmacology : Broader metabolic profile due to chirality .

Physicochemical and Pharmacological Comparison

Pharmacokinetic and Clinical Implications

- Acetamide vs.

- Chirality : Unlike levocetirizine (R-enantiomer), the target compound’s stereochemistry is undefined, which could impact receptor binding .

Notes on Discrepancies and Limitations

Biological Activity

Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride (CAS No. 83881-42-9) is a synthetic compound that has garnered attention for its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring and a diphenylmethyl moiety. Its molecular formula is , indicating the presence of two chlorine atoms and multiple functional groups that contribute to its biological activity.

1. Antiallergic and Antihistaminic Activity

Research indicates that derivatives of 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids exhibit significant antiallergic and antihistaminic properties. In pharmacological tests, compounds similar to acetamide have shown efficacy in inhibiting histamine release, thus potentially alleviating allergic reactions. The mechanism involves blocking H1 receptors, which are primarily responsible for mediating allergic responses .

2. Spasmolytic Activity

The compound has demonstrated spasmolytic effects, making it a candidate for treating conditions characterized by smooth muscle spasms. This activity is attributed to its ability to relax smooth muscle tissues through inhibition of calcium channels or modulation of neurotransmitter release .

3. Diuretic Activity

In addition to its antihistaminic properties, acetamide has been noted for its diuretic effects. This activity suggests that it may promote increased urine production, which can be beneficial in conditions such as hypertension or edema .

The biological activity of acetamide can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various neurotransmitter receptors, particularly those involved in the histaminergic system.

- Calcium Channel Modulation : Its spasmolytic effects may involve the inhibition of calcium influx into smooth muscle cells.

- Gene Expression Regulation : Some studies suggest that acetamide may influence gene expression related to inflammation and smooth muscle contraction .

Case Study 1: Antihistaminic Efficacy

A study conducted on a series of piperazine derivatives, including acetamide, demonstrated significant inhibition of histamine-induced bronchoconstriction in animal models. The results indicated a dose-dependent response, with higher doses yielding greater inhibition .

Case Study 2: Diuretic Effects

In another investigation, acetamide was administered to rats with induced edema. The results showed a marked increase in urine output compared to control groups, supporting its potential use as a diuretic agent .

Summary of Key Findings

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a piperazine derivative (e.g., 4-(diphenylmethyl)piperazine) with a halogenated ethoxy-acetamide precursor under reflux in ethanol or chloroform. Catalytic acetic acid may enhance reaction efficiency . Key considerations :

- Solvent polarity : Ethanol (polar protic) yields higher solubility for intermediates, while chloroform (non-polar) may reduce side reactions.

- Temperature : Prolonged reflux (4–6 hours) ensures complete substitution but risks thermal degradation.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>98%) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Methodology :

- NMR : H and C NMR confirm the ethoxy-piperazinyl linkage (δ 3.5–4.0 ppm for ether protons) and acetamide carbonyl (δ 170–175 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 447.83 (dihydrochloride form) and fragments corresponding to the diphenylmethyl group .

- X-ray crystallography : Resolves stereochemistry of the piperazinyl and acetamide moieties, critical for activity studies .

Q. What are the solubility and stability profiles under physiological conditions?

Data :

Advanced Research Questions

Q. How can discrepancies in receptor binding assay data be resolved, particularly regarding H1 receptor affinity?

Analytical strategies :

- Radioligand displacement assays : Compare values against reference standards (e.g., hydroxyzine dihydrochloride, = 10 nM) to validate H1 antagonism .

- Chiral chromatography : Verify enantiomeric purity, as impurities (e.g., R/S isomers) may alter binding kinetics .

- Molecular docking : Use software like AutoDock to model interactions with histamine receptor residues (e.g., Asp and Lys), identifying steric clashes or hydrogen-bond mismatches .

Q. What impurities are commonly observed during synthesis, and how are they quantified?

Common impurities :

Q. How can in silico models predict pharmacokinetic properties like bioavailability and metabolic pathways?

Methodology :

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), indicating moderate blood-brain barrier penetration.

- CYP450 metabolism : Simulations (e.g., CYP3A4/5) identify N-dealkylation as the primary metabolic route, validated via liver microsome assays .

- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) correlates with Caco-2 cell data (P > 1 × 10 cm/s) .

Data Contradiction Analysis

Q. Conflicting reports on solubility in ethanol: How to reconcile experimental variability?

Root cause :

- Crystallinity : Amorphous vs. crystalline forms exhibit differing solubility (e.g., amorphous: 220 mg/mL; crystalline: 150 mg/mL) .

- Counterion effects : Dihydrochloride salt reduces solubility in organic solvents compared to free base .

Resolution : Characterize solid-state forms via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

Tables of Reference Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.